6-Chloro-4-ethylpyridazin-3-amine
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Overview
Description
6-Chloro-4-ethylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 6 and an ethyl group at position 4 makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylpyridazin-3-amine typically involves the chlorination of 4-ethylpyridazin-3-amine. One common method includes the reaction of 4-ethylpyridazin-3-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination of the desired position on the pyridazine ring.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-ethylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridazines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in different amine derivatives.
Scientific Research Applications
6-Chloro-4-ethylpyridazin-3-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
Industry: Employed in the synthesis of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethylpyridazin-3-amine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyridazin-3-amine: Lacks the chlorine atom at the 6th position.
6-Chloro-3-methylpyridazin-4-amine: Different substitution pattern on the pyridazine ring.
Uniqueness: 6-Chloro-4-ethylpyridazin-3-amine is unique due to the combination of the chlorine atom and ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
6-chloro-4-ethylpyridazin-3-amine |
InChI |
InChI=1S/C6H8ClN3/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3,(H2,8,10) |
InChI Key |
RXHWFBVEDHZUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1N)Cl |
Origin of Product |
United States |
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